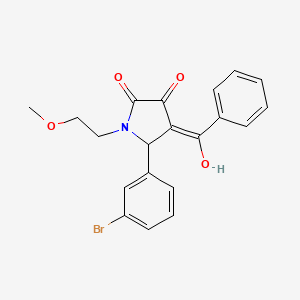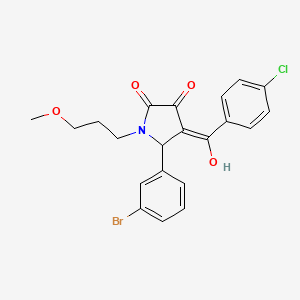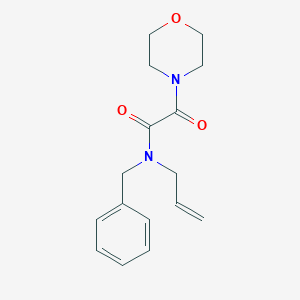![molecular formula C20H19N5 B5317525 2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine](/img/structure/B5317525.png)
2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in the research literature. In
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to act as a modulator of protein-protein interactions and signal transduction pathways. Compound X has been shown to bind to specific receptors and enzymes, leading to changes in cellular signaling and gene expression. In neuroscience, compound X has been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, and to enhance synaptic plasticity.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, compound X has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In biochemistry, compound X has been used to study the interactions between proteins and to identify potential drug targets. In neuroscience, compound X has been shown to enhance learning and memory and to modulate the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its high purity and specificity. Compound X can be synthesized with high yields and purity, allowing for precise control over experimental conditions. Additionally, compound X has a well-defined structure, which makes it easy to characterize and analyze. However, one limitation of using compound X is its relatively high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of compound X is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on compound X. One area of interest is the development of new drug candidates based on the structure of compound X. By modifying the structure of compound X, researchers may be able to develop more potent and selective drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in various fields. Finally, new methods for synthesizing compound X and related compounds may be developed to reduce costs and improve yields.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 2-bromo-4-(4-nitrophenyl)pyridine with 1-(3-aminopropyl)-1H-imidazole-2-carboxamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(3-aminopropyl)-1H-imidazole in the presence of a copper catalyst to yield the final product. The synthesis of compound X has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, compound X has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, compound X has been used as a tool to study protein-protein interactions and signal transduction pathways. In neuroscience, compound X has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
2-[4-[1-(3-imidazol-1-ylpropyl)imidazol-2-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-9-22-19(4-1)17-5-7-18(8-6-17)20-23-11-15-25(20)13-3-12-24-14-10-21-16-24/h1-2,4-11,14-16H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCDPALBOZEOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=NC=CN3CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)

![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)
![3-(butylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5317489.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)


![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5317521.png)
![4-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5317529.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)